![molecular formula C18H17NO3 B2748392 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one CAS No. 303121-90-6](/img/structure/B2748392.png)
8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one” is a unique chemical with the linear formula: C18H17NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of coumarin derivatives, which includes our compound, has been a topic of interest for many research groups . The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is explored to optimize the synthesis conditions .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula: C18H17NO3 . It has a molecular weight of 295.341 .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are complex and varied. For instance, a series of homoisoflavonoids bearing 3-(het)arylcoumarin moiety were synthesized by cascade reaction of enaminones with 8-dimethyl-aminomethyl-7-hydroxy-3-(het)arylcoumarins .科学的研究の応用
Chemical Synthesis and Characterization
A novel coumarin derivative, 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, was prepared and characterized through single-crystal X-ray diffraction, demonstrating its crystallization in the Monoclinic system. This compound's quantum chemistry calculations were performed, along with IR, 1HNMR spectra, thermal analysis, and fluorescent properties exploration, providing insights into its potential applications in material science and chemical research (Sheng Li et al., 2014).
Photophysical Properties
The photophysical properties of chromen derivatives, including compounds with N,N-dimethylamino groups, have been studied, showing distinct behaviors in photochromic and redox activities. These investigations highlight the potential of such compounds in developing new materials with unique optical and electronic properties (Chin-Neng Huang et al., 2007).
Biological Activity
Research into 7-Hydroxy-4-Methyl-2H-Chromen-2-One derivatives, including the related chromen compounds, indicates significant cytotoxic and bactericidal activities, suggesting potential applications in developing new antimicrobial and cancer treatment agents (K. Khan et al., 2003).
Fluorescence Probing
The hydrogen bonding interactions of chromen derivatives in various solvent mixtures reveal their utility as fluorescent probes for investigating organic solvents' binary mixtures. Such compounds' sensitivity to hydrogen bonding can serve as a basis for designing novel analytical tools in chemical and biochemical analysis (V. Pivovarenko et al., 2005).
Antibacterial Investigations
The synthesis and characterization of new hydroxy ethers and heterocyclic coumarin derivatives, including compounds with dimethylamino groups, have shown antibacterial activity. This activity depends on the chemical structure, indicating the potential for developing new antibacterial agents (N. Hamdi et al., 2008).
作用機序
Target of Action
The compound 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one belongs to the family of 8-Hydroxyquinolines (8HQs), which are known to be metal-binding compounds . These compounds have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .
Mode of Action
The mode of action of this compound involves its interaction with metal ions, particularly copper and zinc . Unlike chelation mechanisms that cause metal depletion, these drugs cause cellular accumulation of these ions . This unique interaction with metal ions is a key aspect of their mode of action .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with metal ions. The compound acts as an ionophore for copper and zinc ions, leading to their cellular accumulation . This can affect various biochemical pathways, particularly those involving these metal ions.
Pharmacokinetics
Similar compounds in the 8hq family have been found to have poor pharmacokinetic profiles due to the presence of a catechol group
Result of Action
The result of the compound’s action is primarily observed at the cellular level. The accumulation of copper and zinc ions in the cell can lead to various cellular effects . For instance, in studies of their anti-cancer properties, similar compounds have been proposed to elicit toxic intracellular copper accumulation and to trigger apoptotic cancer cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of copper in the environment can lead to increased intracellular copper and significant cytotoxicity compared with treatments involving the compound alone
特性
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)11-15-16(20)9-8-13-14(10-17(21)22-18(13)15)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPVOKMHZTBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

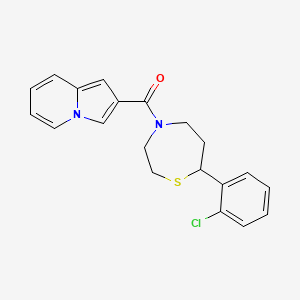
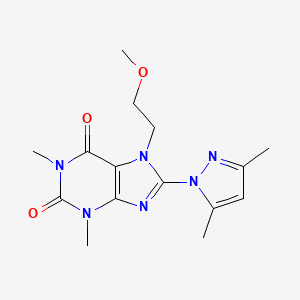
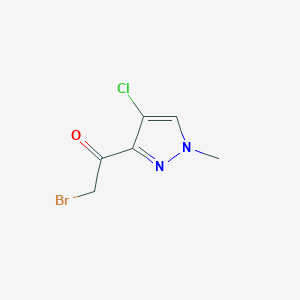
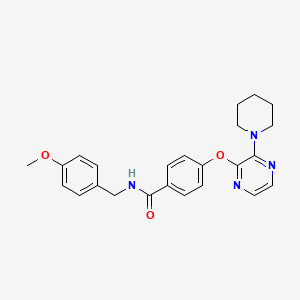

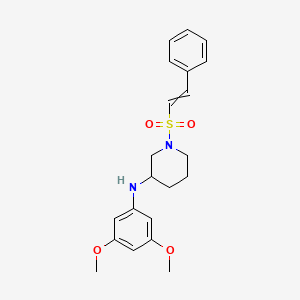
![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2748319.png)
![3-Amino-n-[4-(dimethylamino)phenyl]propanamide](/img/structure/B2748320.png)
![7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748322.png)

![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2748324.png)


![1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2748330.png)